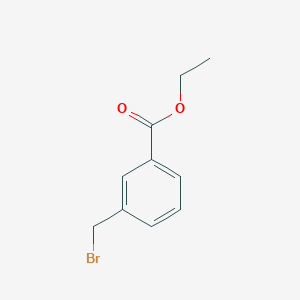

Ethyl 3-(bromomethyl)benzoate

Übersicht

Beschreibung

Ethyl 3-(bromomethyl)benzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate group, which is a benzene ring with a carboxylate substituent. The specific structure of ethyl 3-(bromomethyl)benzoate includes a bromomethyl group attached to the third position of the benzene ring, indicating the presence of a bromine atom, which significantly affects its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include bromination, esterification, and various coupling reactions. For instance, the synthesis of ethyl 3-bromo-2,2-diazido-3-nitroalkanoate involves the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide, followed by thermal and photochemical reactions to yield various products . Another example is the synthesis of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, which is formed by reacting a cyclobutane dione with bromine in the presence of ethanol . These methods highlight the versatility of bromine in introducing bromomethyl groups into different molecular frameworks.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-(bromomethyl)benzoate can be determined using techniques such as X-ray crystallography. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing details about the intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure . Similarly, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized, providing insights into the spatial arrangement of the bromomethyl group relative to the rest of the molecule .

Chemical Reactions Analysis

Ethyl 3-(bromomethyl)benzoate and its analogs can undergo various chemical reactions. Bromomethyl groups are reactive sites that can participate in nucleophilic substitution reactions, coupling reactions, and can act as intermediates in the synthesis of more complex molecules. For example, methyl 3-bromomethylbut-3-enoate reacts with aldehydes and tributylchlorostannane in the presence of zinc to yield δ-hydroxy-β-methylidenecarboxylic acid esters . The presence of the bromomethyl group is crucial for these transformations, as it allows for the introduction of additional functional groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(bromomethyl)benzoate derivatives are influenced by the presence of the bromomethyl group. This group can increase the density and molecular weight of the compound and can also affect its boiling point and solubility. The reactivity of the bromomethyl group towards nucleophiles makes these compounds valuable in synthetic chemistry. The crystal structure of related compounds, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, shows that the molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding, are key factors determining the solid-state properties .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry : The reaction of (3-bromomethyl)ethyl benzoate with calix(4)arene led to the synthesis of a new o-disubstituted calyx(4) arene derivative. This compound exhibited interesting structural properties, including CH-π interactions and a two-dimensional supramolecular arrangement, as confirmed by X-ray crystallographic analysis (Wu Yang-jie, 2003).

Chemical Synthesis : Ethyl 3-(bromomethyl)benzoate has been used in the synthesis of various chemical compounds. For example, it played a crucial role in the creation of heterocyclic ketene aminals, leading to the formation of e-lactam fused heterocyclic compounds (Zhanjie Xu, Yuanping Jie, Mei-Xiang Wang, Zhi-tang Huang, 2002).

Polymer Science : The compound has been involved in the synthesis of pendent carbonate ester groups on aliphatic polycarbonates. This process included a reaction of mono- -bromo ethyl carbonate with carboxylic acids, amines, and alcohols, leading to the development of novel aliphatic polycarbonate esters with potential applications in biodegradable polymers (Shimon Ben-Shaba, A. Domb, 2006).

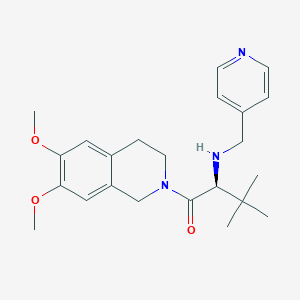

Medicinal Chemistry : In the field of medicinal chemistry, Ethyl 3-(bromomethyl)benzoate derivatives have been investigated for their potential as monoamine oxidase inhibitors and antiplatelet agents. One study synthesized a series of derivatives from Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a non-peptide protease-activated receptor 4 (PAR4) antagonist, showing promising results in inhibiting PAR4-mediated platelet aggregation (Hua-Sin Chen et al., 2008).

Fuel Cell Technology : In fuel cell technology, Ethyl 3-(bromomethyl)benzoate derivatives have been used to crosslink polybenzimidazole membranes, enhancing their performance in high temperature proton exchange membrane fuel cells. These crosslinked membranes showed improved durability, conductivity, and mechanical strength, making them suitable for such applications (Jingshuai Yang et al., 2018).

Safety And Hazards

Ethyl 3-(bromomethyl)benzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Eigenschaften

IUPAC Name |

ethyl 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHLEVVOQATPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446139 | |

| Record name | Ethyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(bromomethyl)benzoate | |

CAS RN |

62290-17-9 | |

| Record name | Ethyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.